

Batzelladine L: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Examination of the Marine Guanidine Alkaloid **Batzelladine L**: From Isolation to Therapeutic Potential

Introduction

The Batzelladine family of guanidine alkaloids, isolated from marine sponges, has garnered significant attention in the scientific community due to their complex chemical structures and broad spectrum of biological activities. Among them, **Batzelladine L**, a polycyclic guanidine alkaloid, has emerged as a promising lead compound in drug discovery. This technical guide provides a comprehensive overview of **Batzelladine L**, detailing its isolation, chemical properties, synthesis of its core structure, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this marine natural product.

Chemical Structure and Properties

Batzelladine L is a member of the polycyclic guanidinium alkaloid class, characterized by a unique and complex architecture. Its structure features two tricyclic guanidine core units linked by an ester bond. The precise stereochemistry and connectivity of **Batzelladine L** have been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).



Table 1: Physicochemical Properties of ${\bf Batzelladine}\ {\bf L}$

Property	Value	Reference
Molecular Formula	C29H49N9O4	
Molecular Weight	599.76 g/mol	
13C NMR Data	See Table 2	
1H NMR Data	See original research	
Mass Spectrometry	See original research	

Table 2: 13C NMR Data for Batzelladine L in CD3OD (100 MHz)



Carbon Position	Chemical Shift (δ)
1	174.5
3	55.4
4	33.1
5	42.6
6	158.9
7	56.1
8	29.8
9	49.2
10	36.7
11	23.5
12	14.4
1'	64.9
2'	26.3
3'	29.1
4'	41.8
5'	158.9
6'	56.1
7'	29.8
8'	49.2
9'	36.7
10'	23.5
11'	14.4
13	49.2



14	29.8
15	36.7
16	23.5
17	14.4
18	64.9
19	26.3
20	29.1
21	41.8
22	158.9
23	56.1
24	
	29.8
25	49.2
-	-
25	49.2
25 26	49.2 36.7
25 26 27	49.2 36.7 23.5

Isolation from Natural Sources

Batzelladine L is naturally produced by the marine sponge Monanchora arbuscula. Its isolation from the sponge material involves a multi-step extraction and chromatographic purification process.

Experimental Protocol: Isolation of Batzelladine L

• Extraction: The sponge material is typically lyophilized and then extracted exhaustively with a mixture of dichloromethane (CH2Cl2) and methanol (MeOH). The resulting crude extract is then partitioned between different solvents of varying polarity, such as n-hexane, ethyl acetate (EtOAc), and butanol (BuOH), to separate compounds based on their polarity.



- Chromatographic Purification: The fraction containing **Batzelladine L** is subjected to a series of chromatographic techniques for purification. This often includes:
 - Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.
 - Reversed-Phase High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC, often with a C18 column and a mobile phase consisting of a gradient of water and acetonitrile (ACN) or methanol, often with a modifier like trifluoroacetic acid (TFA).
- Characterization: The purified Batzelladine L is then characterized using spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Synthesis of the Batzelladine Core

While a specific total synthesis of **Batzelladine L** has not been detailed in the reviewed literature, the synthesis of other members of the batzelladine family, such as Batzelladine F, provides a roadmap for accessing its complex polycyclic guanidine core. The key strategies employed in these syntheses are highlighted below and represent plausible approaches for the synthesis of **Batzelladine L**.

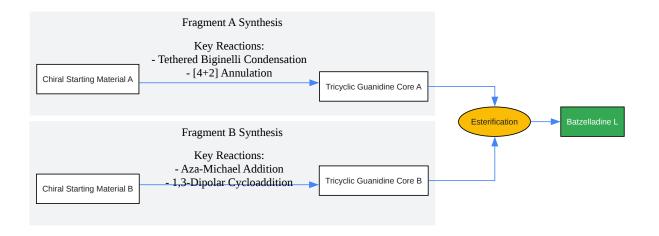
Key Synthetic Strategies

- Tethered Biginelli Condensation: This has been a cornerstone in the synthesis of the tricyclic guanidine core of batzelladines. This intramolecular cyclocondensation reaction allows for the stereoselective formation of the complex ring system.
- [4+2] Annulation: A novel [4+2] annulation of vinyl carbodiimides with N-alkyl imines has been successfully used to construct the guanidine centers with controlled stereochemistry.
- Aza-Michael Addition: Intramolecular double aza-Michael additions have been employed to form the tricyclic core of some batzelladines.



• 1,3-Dipolar Cycloaddition: This strategy has been utilized in the synthesis of the pyrrolidine ring system present in the batzelladine scaffold.

A plausible synthetic route to **Batzelladine L** would likely involve the synthesis of two distinct tricyclic guanidine fragments, followed by their coupling via an ester linkage. The stereochemistry at the various chiral centers would need to be carefully controlled throughout the synthesis, likely through the use of chiral catalysts or starting materials.



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Caption: General synthetic approach for Batzelladine alkaloids.

Biological Activities and Therapeutic Potential

Batzelladine L exhibits a remarkable range of biological activities, making it a molecule of significant interest for drug development. Its therapeutic potential spans anti-infective and anti-cancer applications.

Table 3: Summary of Biological Activities of Batzelladine L



Activity	Target/Assay	IC50/MIC	Reference
Antimalarial	Plasmodium falciparum (3D7 strain)	0.4 μΜ	
Plasmodium falciparum (W2 strain)	1.68 μg/mL		
Antifungal	Reversal of fluconazole resistance in Saccharomyces cerevisiae (Pdr5p transporter)	-	
Antimycobacterial	Mycobacterium intracellulare	0.25 μg/mL	
Mycobacterium tuberculosis	1.68 μg/mL		
Anti-leishmanial	Leishmania sp.	1.9 μg/mL	
Cytotoxicity	HepG2 (human liver cancer) cells	14 μΜ	
Various cancer cell lines (A549, DU-145, HeLa, etc.)	-		
Anti-HIV	Inhibition of HIV gp120-CD4 binding	-	

Experimental Protocols for Key Biological Assays

This assay is a widely used method to determine the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.

 Parasite Culture:P. falciparum strains (e.g., 3D7, W2) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

Foundational & Exploratory





- Drug Dilution: **Batzelladine L** is serially diluted in complete medium in a 96-well plate.
- Assay Setup: Asynchronous or synchronized ring-stage parasite cultures are added to the wells containing the drug dilutions to a final hematocrit of 2% and a parasitemia of 0.5-1%.
- Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
- Lysis and Staining: After incubation, 100 μL of lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour.
- Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
- Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 104 cells per well and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of Batzelladine L and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.



- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

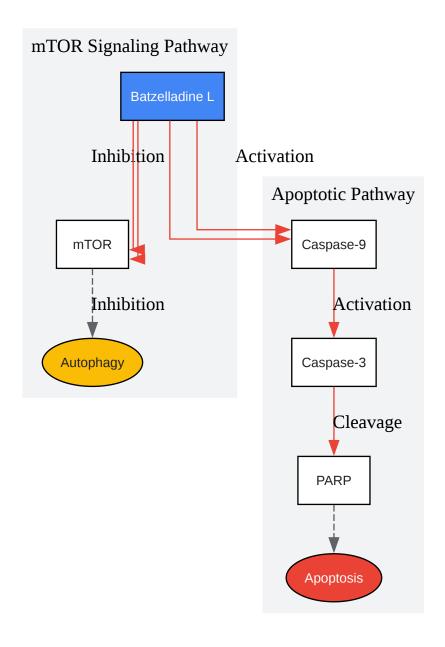
Mechanism of Action

The diverse biological activities of **Batzelladine L** are attributed to its ability to interact with multiple cellular targets and modulate key signaling pathways.

Anticancer Activity: Induction of Apoptosis and Autophagy

Recent studies on related batzelladine alkaloids suggest that their anticancer effects are mediated through the induction of programmed cell death, specifically apoptosis and autophagy.





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Caption: Proposed anticancer mechanism of **Batzelladine L**.

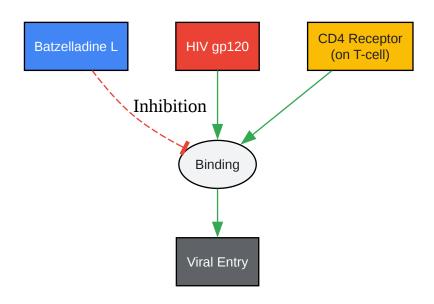
Batzelladine L is proposed to inhibit the mTOR (mammalian target of rapamycin) signaling pathway. The inhibition of mTOR, a key regulator of cell growth and proliferation, can lead to the induction of autophagy, a cellular process of self-digestion that can promote cell death in cancer cells. Furthermore, **Batzelladine L** appears to activate the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently caspase-3. Activated caspase-3 then



cleaves key cellular substrates, such as PARP (poly(ADP-ribose) polymerase), ultimately leading to the execution of apoptosis.

Anti-HIV Activity: Inhibition of gp120-CD4 Interaction

The anti-HIV activity of the batzelladine class of compounds is attributed to their ability to interfere with the initial step of viral entry into host cells.



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Caption: Mechanism of HIV entry inhibition by **Batzelladine L**.

Batzelladine L acts as an inhibitor of the binding between the HIV envelope glycoprotein gp120 and the CD4 receptor on the surface of T-cells. This interaction is a critical first step for the virus to gain entry into the host cell. By blocking this binding, **Batzelladine** L effectively prevents viral infection.

Conclusion

Batzelladine L, a structurally complex guanidine alkaloid from the marine sponge Monanchora arbuscula, presents a compelling profile for drug development. Its potent and diverse biological activities, including antimalarial, anticancer, and anti-HIV properties, underscore its therapeutic potential. This technical guide has provided a detailed overview of the current knowledge on **Batzelladine L**, from its isolation and structural characterization to its biological evaluation and proposed mechanisms of action. While a total synthesis of **Batzelladine L** remains to be



reported, the synthetic strategies developed for its congeners offer a clear path forward. Further research into the synthesis of **Batzelladine L** and its analogs, coupled with in-depth preclinical and clinical investigations, will be crucial to fully realize its potential as a novel therapeutic agent.

• To cite this document: BenchChem. [Batzelladine L: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559758#batzelladine-l-guanidine-alkaloid-family]

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Phone: (601) 213-4426

Email: info@benchchem.com